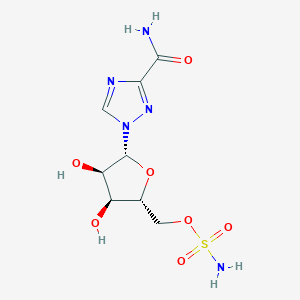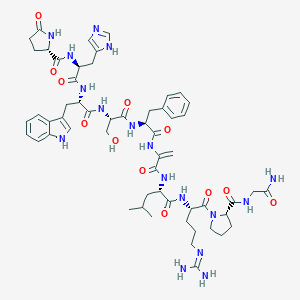![molecular formula C7H12N2 B040970 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine CAS No. 122936-95-2](/img/structure/B40970.png)
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is not fully understood. However, it is believed to work through various pathways, including the inhibition of enzymes involved in cancer cell growth, the modulation of inflammatory cytokines, and the enhancement of neuroprotective pathways.
Biochemical and Physiological Effects:
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant effects, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine in lab experiments include its potential therapeutic applications and its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function. However, there are limitations to using 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine in lab experiments, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine can be achieved through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of a catalyst. The Mannich reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde or ketone with urea and an ester in the presence of a catalyst. The most common method for synthesizing 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is the Pictet-Spengler reaction.
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer treatment, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a major contributor to many diseases, including arthritis, asthma, and cardiovascular disease. 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been shown to have anti-inflammatory effects, making it a potential treatment for these diseases. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
122936-95-2 |
|---|---|
Nombre del producto |
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine |
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H12N2/c1-2-4-9-6-8-5-7(9)3-1/h3,8H,1-2,4-6H2 |
Clave InChI |
XLOLWBTYFFTMCW-UHFFFAOYSA-N |
SMILES |
C1CC=C2CNCN2C1 |
SMILES canónico |
C1CC=C2CNCN2C1 |
Sinónimos |
Imidazo[1,5-a]pyridine, 1,2,3,5,6,7-hexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




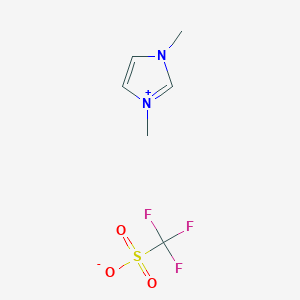
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)


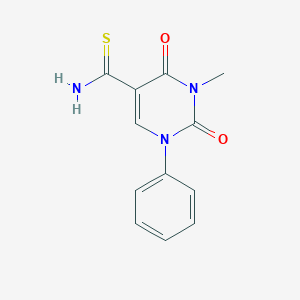
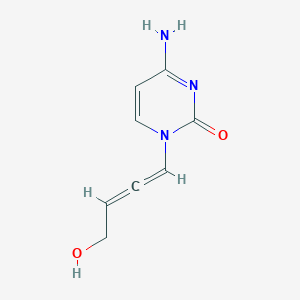


![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)

